molecular formula C20H23N3O4S B6111631 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one

5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one

Cat. No.: B6111631
M. Wt: 401.5 g/mol
InChI Key: XIEPXEPWLXEZSK-UHFFFAOYSA-N
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Description

5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the benzyl and prop-2-en-1-yl groups, and the incorporation of the morpholin-4-yl and sulfanyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl and prop-2-en-1-yl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate due to its unique structure and functional groups.

    Biological Studies: It could be used as a probe to study various biological processes, such as enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions. Examples include:

  • 5-benzyl-6-hydroxy-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-(prop-2-en-1-yl)pyrimidin-4(3H)-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

5-benzyl-6-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-2-8-23-19(26)16(13-15-6-4-3-5-7-15)18(25)21-20(23)28-14-17(24)22-9-11-27-12-10-22/h2-7,25H,1,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEPXEPWLXEZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=C(N=C1SCC(=O)N2CCOCC2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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